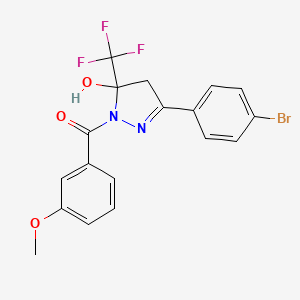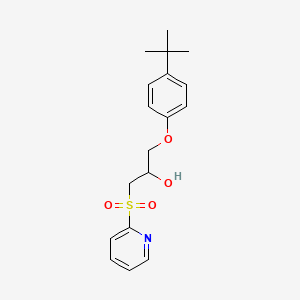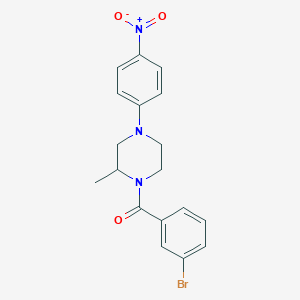![molecular formula C19H17NO6 B4967344 6-[bis(5-methyl-2-furyl)methyl]-7-nitro-2,3-dihydro-1,4-benzodioxine](/img/structure/B4967344.png)
6-[bis(5-methyl-2-furyl)methyl]-7-nitro-2,3-dihydro-1,4-benzodioxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[Bis(5-methyl-2-furyl)methyl]-7-nitro-2,3-dihydro-1,4-benzodioxine, commonly known as NBMD, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. NBMD belongs to the family of benzodioxine compounds and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of NBMD is not fully understood, but it is believed to be related to its ability to generate reactive oxygen species (ROS) and induce oxidative stress in cells. NBMD has been shown to increase ROS levels in cancer cells, leading to DNA damage and cell death. Additionally, NBMD has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, suggesting that it may have multiple targets in cancer cells.
Biochemical and Physiological Effects
NBMD has been shown to have various biochemical and physiological effects, including the ability to induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell proliferation, and increase ROS levels in cells. Additionally, NBMD has been shown to have anti-inflammatory and neuroprotective effects, making it a promising tool for studying various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using NBMD in lab experiments is its high selectivity and sensitivity for detecting ROS in cells. Additionally, NBMD has been shown to have low toxicity in vitro and in vivo, making it a safe tool for studying various diseases. However, one of the limitations of using NBMD is its limited solubility in water, which may affect its bioavailability and efficacy in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the use of NBMD in scientific research. One potential direction is the development of NBMD-based fluorescent probes for the detection of ROS in vivo. Additionally, NBMD may have potential applications in the treatment of various diseases, including cancer and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of NBMD and its potential applications in various fields of research.
Conclusion
In conclusion, NBMD is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. NBMD has been shown to have various biochemical and physiological effects, including the ability to induce apoptosis in cancer cells, inhibit cancer cell proliferation, and increase ROS levels in cells. Additionally, NBMD has potential applications as a fluorescent probe for the detection of ROS and as a therapeutic agent for cancer treatment. Further research is needed to fully understand the mechanism of action of NBMD and its potential applications in various fields of research.
Synthesemethoden
The synthesis of NBMD involves a multi-step process that starts with the reaction of 2,3-dihydro-1,4-benzodioxine with 5-methyl-2-furaldehyde in the presence of a base catalyst. This reaction leads to the formation of a Schiff base intermediate, which is then reduced with sodium borohydride to produce the final product, NBMD. The synthesis of NBMD has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
NBMD has been used in various scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species (ROS) and as a potential therapeutic agent for cancer treatment. NBMD has been shown to have high selectivity and sensitivity for detecting ROS in vitro and in vivo, making it a promising tool for studying oxidative stress-related diseases. Additionally, NBMD has been shown to have antitumor activity in various cancer cell lines, including breast cancer and lung cancer cells.
Eigenschaften
IUPAC Name |
7-[bis(5-methylfuran-2-yl)methyl]-6-nitro-2,3-dihydro-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c1-11-3-5-15(25-11)19(16-6-4-12(2)26-16)13-9-17-18(24-8-7-23-17)10-14(13)20(21)22/h3-6,9-10,19H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHSWYPJVJLCNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=C(O2)C)C3=CC4=C(C=C3[N+](=O)[O-])OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[Bis(5-methylfuran-2-yl)methyl]-6-nitro-2,3-dihydro-1,4-benzodioxine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4967261.png)
![methyl [4-(1,3-benzothiazol-6-ylcarbonyl)-2-oxo-1-piperazinyl]acetate](/img/structure/B4967273.png)

![N-(3,4-dimethylphenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B4967280.png)
![1-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4967284.png)
![N-(3-isoxazolylmethyl)-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B4967290.png)

![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B4967298.png)
![N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4967304.png)
![2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid](/img/structure/B4967311.png)
![N-({[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4967313.png)
![2-oxo-N-[3-(2-quinoxalinyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B4967321.png)

